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molecular formula C10H9FO B8507170 8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene

8-Fluoro-4-methylene-3,4-dihydro-1H-isochromene

Cat. No. B8507170
M. Wt: 164.18 g/mol
InChI Key: JLSRUXPRVMDCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915268B2

Procedure details

2-(Allyloxymethyl)-1-fluoro-3-iodobenzene (1 g) was dissolved in 20 mL of CH3CN and 2.4 mL of Et3N. The reaction solution was vacuum degassed three times, followed by the addition of Pd(OAc)2 (37.6 mg) and PPh3 (89.8 mg). The resulting mixture was heated at 80° C. for 16 hours. The reaction mixture was cooled to room temperature and diluted with Et2O. The organic layer was washed with 1N HCl, 10% aqueous NaHCO3, brine, and then dried over Na2SO4. After filtration, the filtrate was concentrated to dryness to offer a brown oil, which was purified by flash chromatography to offer 200 mg of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][C:6]1[C:11](I)=[CH:10][CH:9]=[CH:8][C:7]=1[F:13])[CH:2]=[CH2:3]>CC#N.CCN(CC)CC>[F:13][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[CH2:5][O:4][CH2:1][C:2]2=[CH2:3]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C=C)OCC1=C(C=CC=C1I)F
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
2.4 mL
Type
solvent
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed three times
ADDITION
Type
ADDITION
Details
followed by the addition of Pd(OAc)2 (37.6 mg) and PPh3 (89.8 mg)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with Et2O
WASH
Type
WASH
Details
The organic layer was washed with 1N HCl, 10% aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Name
Type
Smiles
FC=1C=CC=C2C(COCC12)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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